1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
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Overview
Description
1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of 1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multiple steps, starting with the preparation of the benzothiadiazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The introduction of the 3,5-difluorobenzyl group can be accomplished via nucleophilic substitution reactions, while the morpholinocarbonyl group is usually introduced through acylation reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties. Common reagents include halides and nucleophiles like amines or thiols.
Scientific Research Applications
1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl and morpholinocarbonyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The benzothiadiazine core plays a crucial role in its activity, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Compared to other benzothiadiazine derivatives, 1-[(3,5-difluorophenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione stands out due to its unique combination of functional groups. Similar compounds include:
2-Bromo-5-fluorobenzyl alcohol: Used as intermediates in pharmaceutical synthesis.
2,5-Difluorobenzyl alcohol: Known for its applications in organic synthesis.
These compounds share some structural similarities but differ in their specific functional groups and resulting chemical properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[1-[(3,5-difluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O4S/c20-14-9-13(10-15(21)11-14)12-24-16-3-1-2-4-17(16)29(26,27)18(22-24)19(25)23-5-7-28-8-6-23/h1-4,9-11H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVZALZLCZOVSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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